![molecular formula C12H13NO3 B14714706 Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate CAS No. 21149-16-6](/img/structure/B14714706.png)
Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate is an organic compound with the molecular formula C12H13NO3. It is a derivative of prop-2-enoate, featuring a phenylacetyl group and an amino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate typically involves the reaction of methyl acrylate with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylacetyl group may play a role in binding to these targets, while the amino and ester groups can participate in various chemical reactions that modulate the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-amino-2-phenylacetate: Similar in structure but lacks the prop-2-enoate group.
Phenylacetic acid: Contains the phenylacetyl group but lacks the amino and ester functionalities.
Methyl acrylate: Contains the prop-2-enoate group but lacks the phenylacetyl and amino groups.
Uniqueness
Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
21149-16-6 |
|---|---|
Molekularformel |
C12H13NO3 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
methyl 2-[(2-phenylacetyl)amino]prop-2-enoate |
InChI |
InChI=1S/C12H13NO3/c1-9(12(15)16-2)13-11(14)8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H,13,14) |
InChI-Schlüssel |
BBFAVBBOIOKATQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=C)NC(=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


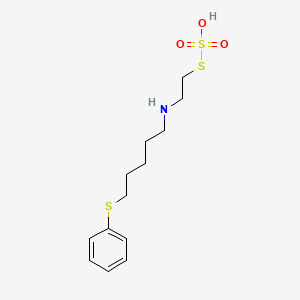
![2-[2-(4-Chlorophenyl)ethenyl]-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B14714640.png)
![8,9,10,11-Tetrahydro-7h-benzo[a]carbazole](/img/structure/B14714648.png)
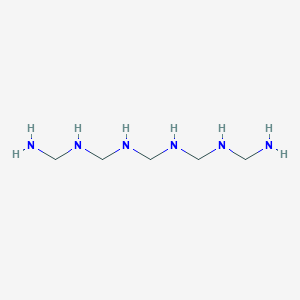
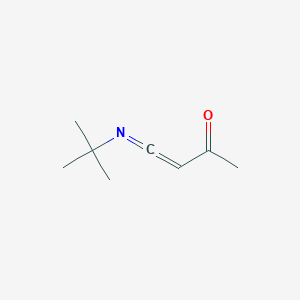
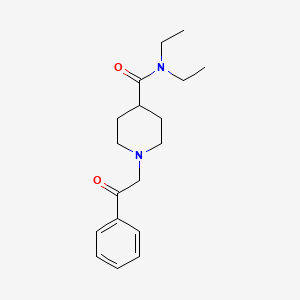
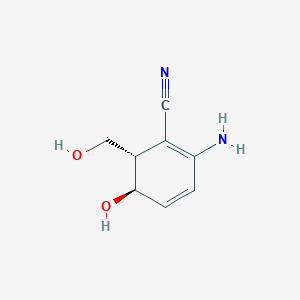
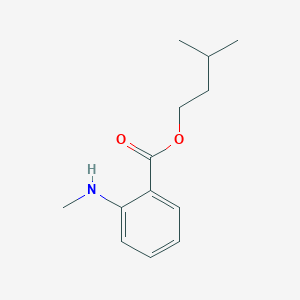

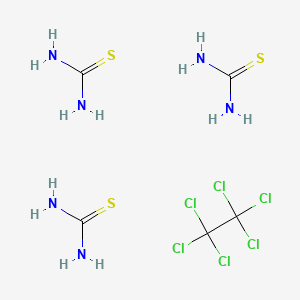
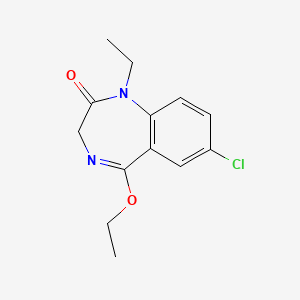

![3-[2-[4-(2-Methylphenyl)piperazin-1-yl]ethoxy]propanenitrile](/img/structure/B14714722.png)

